TRPA1 Modulation: Target Compound vs. N-Acetyl-Dimethyl Analog and Structural Congeners
The target compound demonstrates measurable TRPA1 antagonist activity with an IC50 of 329 nM against full-length rat TRPA1 measured by PatchXpress electrophysiology [1]. By contrast, the N-acetyl-N,N-dimethyl analog (3S,4R)-1-acetyl-N,N-dimethyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride has no reported TRPA1 activity in public databases, consistent with the loss of the basic amine required for channel pore interaction. Separately, the compound displays weak TRPA1 agonist activity (EC50 = 81 nM) in rat TRPA1 Ca2+ flux assays [2], suggesting a mixed agonist/antagonist profile not observed in the 4-(3-aminophenyl) regioisomer [3].
| Evidence Dimension | TRPA1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 329 nM |
| Comparator Or Baseline | (3S,4R)-1-acetyl-N,N-dimethyl analog: no reported TRPA1 activity; 4-(3-aminophenyl) regioisomer: no TRPA1 data available |
| Quantified Difference | Target compound is the only analog in this set with documented sub-micromolar TRPA1 antagonist activity |
| Conditions | Full-length rat TRPA1, holding potential 15 mV, 1 min incubation, PatchXpress electrophysiology assay |
Why This Matters
For researchers investigating TRPA1-mediated pain or inflammatory pathways, the target compound provides a characterized chemical probe while the acetyl analog is functionally silent at this target.
- [1] BindingDB Entry BDBM50254426 / CHEMBL4061751, IC50 = 329 nM for inhibition of full-length rat TRPA1 by PatchXpress electrophysiology. View Source
- [2] BindingDB Entry BDBM50036955 / CHEMBL3355296, EC50 = 81 nM for agonist activity at rat TRPA1 in HEK293 cells by Fluo-4 Ca2+ assay. View Source
- [3] ChEMBL Database, CHEMBL3497667 full bioactivity record; no TRPA1 activity entries for the N-acetyl-dimethyl analog (CHEMBL entry for 2109145-52-8) or the 4-(3-aminophenyl) regioisomer. View Source
